(24R)-11alpha,20,24-trihydroxyecdysone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O9 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,5,6-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O9/c1-23(2,34)20(32)10-21(33)26(5,35)19-6-7-27(36)14-9-15(28)13-8-16(29)17(30)11-24(13,3)22(14)18(31)12-25(19,27)4/h9,13,16-22,29-36H,6-8,10-12H2,1-5H3/t13-,16+,17-,18+,19-,20+,21+,22+,24-,25+,26+,27+/m0/s1 |
InChI Key |
JZLJYAKQIWKLJN-GZOLVMJQSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](C[C@H](C(C)(C)O)O)O)O)O)O |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CC(C(C)(C)O)O)O)O)O)O |
Synonyms |
(24R)-11alpha,20,24-trihydroxyecdysone 11,20,24-trihydroxyecdysone |
Origin of Product |
United States |
Ecdysteroids: a Class of Steroid Hormones in Biological Systems
Overview of Ecdysteroid Diversity and Nomenclature
Ecdysteroids are naturally occurring polyhydroxylated steroids. Their chemical backbone is a cyclopentanoperhydrophenanthrene ring system, characteristic of all steroids. kisti.re.kr What sets them apart is the presence of multiple hydroxyl groups and a cis-fused A/B ring junction, which contributes to their higher polarity compared to vertebrate steroid hormones. mdpi.com
The nomenclature of ecdysteroids can be complex, reflecting their vast structural diversity. The root name "ecdysone" was first given to the compound isolated from silkworm pupae that induced molting (ecdysis). mdpi.com The family has since expanded to include hundreds of analogues, categorized based on their origin: zooecdysteroids (from animals), phytoecdysteroids (from plants), and mycoecdysteroids (from fungi). mdpi.com The most common and widely studied ecdysteroid is 20-hydroxyecdysone (B1671079). mdpi.com
Biological Significance of Ecdysteroids in Invertebrates and Plants
In invertebrates, particularly arthropods, ecdysteroids are indispensable hormones that regulate key life cycle events. mdpi.com They are the primary drivers of molting, the process of shedding the exoskeleton to allow for growth. Beyond molting, ecdysteroids are involved in metamorphosis, reproduction, and diapause. mdpi.com Their mechanism of action involves binding to a specific nuclear receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), which then regulates the expression of target genes. mdpi.com
In the plant kingdom, phytoecdysteroids are considered secondary metabolites. researchgate.net They are not involved in the plant's primary growth and development but are thought to play a crucial role in defense against herbivorous insects. researchgate.net When ingested by insects, these compounds can disrupt their hormonal balance, leading to premature molting, developmental abnormalities, and even death, thus acting as a potent deterrent. researchgate.net
Positioning of (24R)-11alpha,20,24-trihydroxyecdysone within Ecdysteroid Research
This compound, more precisely identified in the scientific literature as (20R)-5β,11α,20-trihydroxyecdysone , is a relatively rare phytoecdysteroid that has been a subject of phytochemical investigation. researchgate.net
Isolation and Characterization
This compound was first isolated from the rhizomes of the plant Dioscorea dumetorum, commonly known as the bitter yam. researchgate.net Its discovery marked the first instance of phytoecdysteroids being reported in the Dioscoreaceae family. researchgate.net The structure of (20R)-5β,11α,20-trihydroxyecdysone was elucidated using modern spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Alongside this novel ecdysteroid, two other known ecdysteroids were also isolated from Dioscorea dumetorum. The details of these compounds are presented in the table below.
| Compound Name | Molecular Formula | Source |
| (20R)-5β,11α,20-trihydroxyecdysone | C27H44O8 | Dioscorea dumetorum |
| Ajugasterone C | C27H44O7 | Dioscorea dumetorum |
| Herkesterone (B1245137) | C29H46O8 | Dioscorea dumetorum |
This table is based on the findings from the phytochemical investigation of Dioscorea dumetorum. researchgate.net
Research Findings
The primary research focus following the isolation of (20R)-5β,11α,20-trihydroxyecdysone and its co-occurring ecdysteroids from Dioscorea dumetorum was to evaluate their biological activity. Specifically, these compounds were tested for their potential antifungal properties.
The study investigated the in vitro activity of (20R)-5β,11α,20-trihydroxyecdysone, ajugasterone C, and herkesterone against three species of pathogenic yeast: Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net The results of this antifungal assay are summarized in the table below.
| Compound | Test Organism | Result (Minimum Inhibitory Concentration) |
| (20R)-5β,11α,20-trihydroxyecdysone | Candida albicans, Candida glabrata, Candida tropicalis | No significant activity (MIC > 200 μg/ml) |
| Ajugasterone C | Candida albicans, Candida glabrata, Candida tropicalis | No significant activity (MIC > 200 μg/ml) |
| Herkesterone | Candida albicans, Candida glabrata, Candida tropicalis | No significant activity (MIC > 200 μg/ml) |
This table details the antifungal activity of ecdysteroids isolated from Dioscorea dumetorum. researchgate.net
The research concluded that these particular ecdysteroids isolated from Dioscorea dumetorum did not exhibit significant antifungal activity against the tested Candida species. researchgate.net This finding contributes to the broader understanding of the structure-activity relationships of ecdysteroids and suggests that the biological roles of these compounds can be highly specific. Further research is needed to explore other potential biological activities of (20R)-5β,11α,20-trihydroxyecdysone.
Occurrence and Distribution of Ecdysteroids
Phytoecdysteroid Presence in Plant Species
Phytoecdysteroids are secondary metabolites found in a variety of terrestrial plants, including ferns, gymnosperms, and angiosperms. mdpi.comnih.gov These plant-derived ecdysteroids are believed to play a role in defending against herbivorous insects. wikipedia.org Over 500 different phytoecdysteroids have been identified from more than 100 plant families. mdpi.comnih.gov
Distribution Across Plant Taxa and Plant Parts
The presence of phytoecdysteroids is widespread but not uniform across the plant kingdom. mdpi.com They have been identified in a significant number of plant families, with some families being particularly rich in these compounds. Notable families include Caryophyllaceae, Amaranthaceae, Chenopodiaceae, Asteraceae, and Lamiaceae. nih.gov For instance, the genus Silene is known for containing a diverse array of ecdysteroids in large quantities. nih.gov
The distribution of phytoecdysteroids also varies within an individual plant. mdpi.com In annual plants, the highest concentrations are often found in young tissues, leaves, flowers, anthers, and seeds, while roots and stems tend to have lower levels. mdpi.comnih.gov This distribution pattern suggests that these compounds are concentrated in parts of the plant that are crucial for growth, reproduction, and defense against predators. mdpi.com However, the specific distribution can vary from one species to another. nih.gov A study comparing ecdysteroid levels in seeds and other plant parts of 180 species found that while 8.9% of seed extracts were positive for ecdysteroids, a higher percentage of leaf (48%), flower (33%), root (17%), and stem (16%) extracts contained these compounds. nih.govresearchgate.net
Levels of Ecdysteroid Accumulation in Plant Tissues
The concentration of phytoecdysteroids in plant tissues can vary significantly, ranging from barely detectable amounts to several percent of the plant's dry weight. mdpi.comresearchgate.net Most plants that accumulate ecdysteroids contain between 0.01% and 0.1% of their dry weight as these compounds. researchgate.net However, some species are considered "high-accumulators," with concentrations of 1% or more. mdpi.comresearchgate.net
For example, the roots of Leuzea carthamoides and the leaves of Serratula coronata can have 20-hydroxyecdysone (B1671079) levels reaching 1.5% of the plant's dry weight. mdpi.com Plants in the genera Achyranthes and Cyathula can have even higher concentrations, up to 4-5%. mdpi.com The roots of some Cyanotis species can contain as much as 5% of their dry weight as ecdysteroids, predominantly 20-hydroxyecdysone. mdpi.com
Below is an interactive table summarizing the concentration of 20-hydroxyecdysone (20E) in various plant species and their parts.
| Plant Species | Plant Part | Ecdysteroid Concentration (% of dry weight) |
| Rhaponticum carthamoides | Roots | up to 1.5% |
| Serratula coronata | Leaves | up to 1.5% |
| Achyranthes spp. | - | 4-5% |
| Cyathula spp. | - | 4-5% |
| Cyanotis spp. | Roots | up to 5% |
| Diploclisia glaucescens | Mature Stems | 3.2% |
| Silene spp. | - | 1-2% |
| Most ecdysteroid-accumulating species | - | 0.01-0.1% |
Zooecdysteroid Occurrence in Invertebrate Phyla
Zooecdysteroids are the hormonal counterparts to phytoecdysteroids in invertebrates, playing a critical role in processes like molting and metamorphosis. mdpi.comwikipedia.org The most well-known ecdysteroids in this group are ecdysone (B1671078) and 20-hydroxyecdysone. wikipedia.org
Distribution in Arthropods and Other Invertebrates
Ecdysteroids are universally found in arthropods, where they are synthesized from cholesterol. wikipedia.org They are essential for the regulation of molting and development throughout the larval, pupal, and adult stages of insects. mdpi.com Beyond arthropods, ecdysteroids and related compounds have been identified in other invertebrate groups as well. mdpi.com
Identification in Crustaceans
The first identification of an ecdysteroid in a crustacean was 20-hydroxyecdysone, isolated from the spiny lobster. oup.com Since then, ecdysone and 20-hydroxyecdysone have been recognized as the primary molting hormones in this subphylum. oup.com The Y-organ is the main site of ecdysteroid synthesis in decapod crustaceans, producing compounds like ecdysone and 3-dehydroecdysone. nih.gov These are then converted in peripheral tissues to the active hormones 20-hydroxyecdysone and ponasterone A. nih.gov Ecdysteroid levels in crustaceans fluctuate throughout the molt cycle, with low concentrations during the post-molt and inter-molt stages and a significant increase during the pre-molt phase. oup.com They have also been identified in the ovaries and eggs of various crustacean species, suggesting a role in reproduction. vliz.be
An interactive table of ecdysteroids identified in various crustacean species is provided below.
| Crustacean Species | Ecdysteroids Identified |
| Cancer magister (Dungeness crab) | Ecdysone, 20-hydroxyecdysone |
| Carcinus maenas (Green crab) | Ecdysone, 20-hydroxyecdysone |
| Homarus americanus (American lobster) | Ecdysone, 20-hydroxyecdysone |
| Palaemon serratus (Common prawn) | Ecdysteroids in ovaries and eggs |
| Macrobrachium rosenbergii (Giant river prawn) | Ecdysteroids in ovaries and eggs |
Presence in Tunicates
Tunicates, or sea squirts, are marine invertebrates that have also been found to contain ecdysteroids. acs.orgnih.gov A study of the Antarctic tunicate Synoicum adareanum led to the isolation of several new ecdysteroids, named hyousterones A–D and abeohyousterone, along with the known ecdysteroid diaulusterol B. acs.orgnih.gov This was the first report of ecdysteroids from tunicates, expanding the known distribution of these compounds within the animal kingdom. acs.orgnih.gov
Mycoecdysteroid Identification in Fungi
Mycoecdysteroids represent a fascinating, though less explored, category of ecdysteroids produced by various fungal species. While research has identified a range of these compounds in fungi, the specific ecdysteroid (24R)-11alpha,20,24-trihydroxyecdysone has not been reported as a mycoecdysteroid in the existing scientific literature.
However, studies on different fungal genera have revealed the production of other polyhydroxylated ecdysteroid analogues. For instance, research on the deep-sea-derived fungus Aspergillus puniceus led to the isolation of several novel mycoecdysteroids, named punicesterones A-G. nih.govresearchgate.net Similarly, investigations into a mangrove-derived fungus, Aspergillus sp. BCXT-22.1, yielded ecdysteroids such as polyporusterone H and makisterone (B1173491) A. nih.gov The genus Penicillium is also known to produce a variety of bioactive steroids, although specific ecdysteroid structures are less commonly detailed. nih.gov
The sclerotium of the fungus Polyporus umbellatus has been a source for the identification of several ecdysteroids, including various polyporusterones. nih.gov These findings underscore the capacity of fungi to synthesize complex steroid molecules, including those with an ecdysteroid framework. The structural diversity of mycoecdysteroids suggests that the enzymatic machinery for their biosynthesis is present in certain fungal lineages.
Table 1: Examples of Mycoecdysteroids Identified in Fungi
| Fungal Species | Identified Mycoecdysteroids |
| Aspergillus puniceus | Punicesterones A-G |
| Aspergillus sp. BCXT-22.1 | Polyporusterone H, Makisterone A |
| Polyporus umbellatus | Various Polyporusterones |
This table is based on available research and does not include this compound, which has not been identified in fungi to date.
Dietary Sterol Influence on Ecdysteroid Profile
Insects are incapable of de novo sterol synthesis and are therefore critically dependent on their diet to acquire the necessary sterol precursors for ecdysteroid production. nih.govnih.govtandfonline.comumn.edu The type and availability of dietary sterols significantly influence the resulting ecdysteroid profile of an insect. nih.gov While the specific metabolic pathway from a dietary sterol to this compound has not been documented, extensive research on various insect species provides a clear framework for understanding this fundamental biological process.
Insects have evolved enzymatic pathways to convert the C28 and C29 phytosterols (B1254722) and fungal sterols found in their diets into the C27 sterol, cholesterol, which is a common precursor for ecdysone biosynthesis. aminer.cn However, some insects can directly utilize these C28 and C29 sterols to produce C28 and C29 ecdysteroids. nih.gov For example, the fruit fly, Drosophila melanogaster, when fed on a diet containing yeast, utilizes the primary fungal sterol, ergosterol, to produce C28 ecdysteroids. nih.gov
The specific ecdysteroid profile of an insect is thus a direct consequence of the interaction between its genetic makeup (the specific enzymatic pathways it possesses) and its ecological niche (the types of sterols available in its food source).
Table 2: Known Conversions of Dietary Sterols to Ecdysteroids in Insects
| Dietary Sterol | Sterol Class | Typical Source | Resulting Ecdysteroid(s) in Insects |
| Cholesterol | C27 Zoosterol | Animal Tissue | 20-Hydroxyecdysone |
| Ergosterol | C28 Mycosterol | Fungi (e.g., Yeast) | C28 Ecdysteroids (e.g., in Drosophila) |
| β-Sitosterol | C29 Phytosterol | Plants | Cholesterol, C28 Ecdysteroids |
| Campesterol | C28 Phytosterol | Plants | Cholesterol, C28 Ecdysteroids |
| Stigmasterol | C29 Phytosterol | Plants | Cholesterol, C28 Ecdysteroids |
This table illustrates the general principles of dietary sterol conversion and does not imply a direct pathway to this compound, for which specific metabolic data is currently unavailable.
Biosynthesis and Endocrine Regulation of Ecdysteroids
Precursor Utilization in Ecdysteroid Biosynthesis
The journey from dietary sterols to hormonally active ecdysteroids is a testament to the metabolic adaptability of insects. This process begins with the assimilation of various sterol structures from their food sources, which are then channeled into a conserved biosynthetic pathway.
Insects utilize a range of sterols, primarily classified by their carbon number, as foundational molecules for ecdysteroid synthesis. These include C27, C28, and C29 sterols. mdpi.com Cholesterol, a C27 sterol, is the most direct precursor for the biosynthesis of C27 ecdysteroids, which are the major molting hormones in most insect species. avocadosource.comnih.gov
Phytophagous (plant-eating) insects, however, primarily ingest C28 and C29 phytosterols (B1254722), such as campesterol, sitosterol, and stigmasterol, as plants contain only minor amounts of cholesterol. avocadosource.comnih.gov These insects have evolved mechanisms to dealkylate the C-24 position of these plant sterols to produce cholesterol. avocadosource.comagri.gov.il In contrast, zoophagous (animal-eating) insects can directly acquire cholesterol from their diet. nih.gov
Interestingly, some insect species are unable to dealkylate phytosterols. avocadosource.comagri.gov.il These insects may directly utilize C28 sterols like campesterol to produce C28 ecdysteroids, such as makisterone (B1173491) A. avocadosource.comnih.gov This highlights the diversity in steroid utilization across different insect orders. avocadosource.com
Table 1: Common Dietary Sterols and their Classification
| Sterol Name | Carbon Number | Classification | Primary Source |
|---|---|---|---|
| Cholesterol | C27 | Zoosterol | Animals |
| Campesterol | C28 | Phytosterol | Plants |
| Brassicasterol | C28 | Phytosterol | Plants |
| Ergosterol | C28 | Mycosterol | Fungi |
| Sitosterol | C29 | Phytosterol | Plants |
| Stigmasterol | C29 | Phytosterol | Plants |
The inability of insects to perform de novo sterol synthesis makes them entirely dependent on dietary intake for these crucial compounds. nih.govtamu.edu Cholesterol and phytosterols serve as the fundamental substrates for the ecdysteroidogenic pathway. tandfonline.comnih.gov For many insects, dietary phytosterols are first converted to cholesterol, which then enters the pathway to produce ecdysone (B1671078) and its more active form, 20-hydroxyecdysone (B1671079). nih.govtamu.edu
The efficiency of converting different phytosterols to cholesterol can vary, influencing the insect's growth and development. tamu.edu For instance, sitosterol is a common and readily metabolized plant sterol for many species. tamu.edu The composition of sterols in an insect's diet can therefore have significant physiological consequences. nih.gov In crustaceans, dietary cholesterol levels have been shown to directly impact growth, molting rate, and the expression of genes involved in the ecdysone signaling pathway. nih.gov
For phytophagous insects, the dealkylation of C28 and C29 phytosterols is a critical metabolic process to produce the C27 sterol, cholesterol. avocadosource.comresearchgate.net This multi-step pathway involves the removal of the alkyl group at the C-24 position of the sterol side chain. avocadosource.com
The conversion of sitosterol (a C29 sterol) to cholesterol, for example, proceeds through intermediates such as fucosterol and fucosterol 24,28-epoxide. nih.gov The cleavage of the C-24-C-28 bond of the epoxide is a key step, yielding desmosterol, which is then reduced to cholesterol. nih.gov A similar pathway is utilized for the dealkylation of campesterol (a C28 sterol). nih.gov The enzymes responsible for these reactions, including a C-24 dealkylase and a 24,25-reductase, have been studied, though not yet fully characterized. avocadosource.com
It is important to note that not all insects that can dealkylate phytosterols exclusively produce cholesterol. avocadosource.com Furthermore, some insects lack the ability to dealkylate phytosterols altogether and instead utilize them directly for the synthesis of alkylated ecdysteroids. nih.govbiorxiv.org For example, Drosophila melanogaster reared on phytosterols or fungal sterols produce C28 ecdysteroids, indicating an inability to dealkylate these sterols to cholesterol. nih.gov
Enzymatic Steps in Ecdysteroidogenesis
Once the appropriate sterol precursor, typically cholesterol, is available in the prothoracic gland (the primary site of ecdysone synthesis in larval insects), a cascade of enzymatic reactions is initiated. researchgate.netnih.gov These reactions are catalyzed by a series of enzymes, many of which are cytochrome P450 monooxygenases, collectively known as the "Halloween genes". nih.gov
The initial and committed step in the ecdysteroid biosynthesis pathway is the conversion of cholesterol to 7-dehydrocholesterol (7dC). nih.govresearchgate.net This reaction involves the introduction of a double bond between carbons 7 and 8 of the sterol B-ring. nih.gov
This crucial dehydrogenation is catalyzed by a Rieske-domain oxygenase. nih.govnih.gov In insects, this enzyme is encoded by the neverland (nvd) gene. nih.govoup.com The Neverland enzyme has been identified as a cholesterol 7-desaturase, providing key biochemical evidence for the role of Rieske oxygenases as steroidogenic enzymes. nih.govnih.gov This first step is evolutionarily conserved among ecdysozoans, highlighting its fundamental importance in steroid hormone production. nih.gov
Following the formation of 7dC, a series of complex and not yet fully elucidated reactions occur, collectively referred to as the "Black Box". tandfonline.comnih.govresearchgate.net These reactions transform 7dC into a key intermediate, 3β,14α-dihydroxy-5β-cholest-7-en-6-one, also known as 5β-ketodiol. researchgate.netnih.gov
The "Black Box" involves multiple oxidative steps, and several candidate intermediates have been proposed and identified. nih.govresearchgate.net It is hypothesized that 7dC is first oxidized at the C-3 position to form 3-oxo-7dC, which then isomerizes to the more stable cholesta-4,7-dien-3-one (3-oxo-Δ4,7C). nih.govnih.gov Further reactions, including hydroxylation at C-14 and oxidation at C-6, are thought to lead to diketol intermediates like cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol). tandfonline.comnih.govresearchgate.net The final step within the "Black Box" is the 5β-reduction of this diketol to produce the 5β-ketodiol. nih.gov
Several Halloween gene products, including Shroud (Sro), Spook (Spo), and Spookier (Spok), are believed to function within the "Black Box," but their precise substrates and catalytic activities are still under investigation. nih.govnih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| (24R)-11alpha,20,24-trihydroxyecdysone |
| 20-hydroxyecdysone |
| 3-oxo-7dC |
| 3β,14α-dihydroxy-5β-cholest-7-en-6-one |
| 5β-ketodiol |
| 7-dehydrocholesterol (7dC) |
| α-Spinasterol |
| Brassicasterol |
| Campesterol |
| Cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol) |
| Cholesta-4,7-dien-3-one (3-oxo-Δ4,7C) |
| Cholesterol |
| Desmosterol |
| Ecdysone |
| Ergosterol |
| Fucosterol |
| Fucosterol 24,28-epoxide |
| Makisterone A |
| Sitosterol |
Hydroxylation Reactions and Cytochrome P450 Mono-oxygenases
The biosynthesis of ecdysteroids from cholesterol is a multi-step process characterized by a series of hydroxylation reactions. royalsocietypublishing.org These crucial steps are catalyzed by a specific group of enzymes known as cytochrome P450 mono-oxygenases (P450s). wikipedia.orgnih.gov In arthropods, the conversion of dietary cholesterol or plant sterols into the active molting hormone, 20-hydroxyecdysone (20E), involves several key P450 enzymes. nih.govresearchgate.net These enzymes are encoded by a family of genes collectively referred to as the "Halloween genes," which play indispensable roles in the final sequential hydroxylations of steroid precursors. nih.gov The expression levels of these genes are tightly regulated and often correlate with the fluctuating titers of ecdysteroids in the hemolymph, indicating that transcriptional control is a primary mechanism for regulating the biosynthetic pathway. nih.govnih.gov
Role of Halloween Genes (Phantom, Disembodied, Shadow, Shade)
The "Halloween genes" were first identified in the fruit fly, Drosophila melanogaster, where mutations in these genes lead to embryonic lethality due to defects in exoskeleton formation. wikipedia.orgkailosgenetics.com This gene family includes phantom (phm), disembodied (dib), shadow (sad), and shade (shd), each encoding a specific cytochrome P450 enzyme that catalyzes a distinct hydroxylation step in the ecdysteroidogenic pathway. wikipedia.orgmdpi.com
Phantom (Phm/CYP306A1): This enzyme acts as a C25 hydroxylase, converting 2,22,25dE-ketodiol to 2,22dE-ketotriol. wikipedia.org
Disembodied (Dib/CYP302A1): The disembodied gene product is a C22 hydroxylase responsible for adding a hydroxyl group to the carbon-22 position, a critical step leading to the formation of 2-deoxyecdysone. wikipedia.org
Shadow (Sad/CYP315A1): This enzyme catalyzes the C2 hydroxylation of 2-deoxyecdysone to produce ecdysone. wikipedia.org
Shade (Shd/CYP314A1): The final step in the activation pathway is mediated by the shade gene product, an ecdysone 20-monooxygenase. This enzyme converts ecdysone into the more biologically active hormone, 20-hydroxyecdysone (20E), by adding a hydroxyl group at the C20 position. wikipedia.orgnih.gov
The coordinated expression of phantom, disembodied, and shadow occurs primarily in the main steroidogenic tissues, while shade is typically expressed in peripheral tissues where the final activation of the hormone takes place. nih.gov
| Gene Name | Gene Symbol | Enzyme (Cytochrome P450) | Function in Ecdysteroid Biosynthesis |
|---|---|---|---|
| Phantom | phm | CYP306A1 | C25 hydroxylation |
| Disembodied | dib | CYP302A1 | C22 hydroxylation |
| Shadow | sad | CYP315A1 | C2 hydroxylation |
| Shade | shd | CYP314A1 | C20 hydroxylation (Ecdysone to 20-hydroxyecdysone) |
Orthologs in Diverse Invertebrate Species
The Halloween genes are not exclusive to Drosophila. Orthologs of phantom, disembodied, shadow, and shade have been identified across a wide range of holometabolous insects, including species from the orders Lepidoptera, Coleoptera, and Hymenoptera, indicating a highly conserved function. nih.gov Phylogenetic analyses show that most insect genomes contain single orthologs for these terminal hydroxylases. nih.gov The presence of these conserved genes underscores their fundamental role in molting and metamorphosis. nih.gov
However, the complement of Halloween genes can vary among different invertebrate groups. For instance, studies in panarthropods revealed that while arthropods possess a suite of these genes, tardigrades and onychophorans appear to only have an ortholog of shadow (sad). royalsocietypublishing.orgresearchgate.net This suggests a stepwise evolution of the ecdysteroid biosynthesis pathway, with the last common ancestor of Panarthropoda possessing only a limited set of these genes. royalsocietypublishing.org In some species, the absence of certain Halloween genes may correlate with their specific life history, such as an ectoparasitic lifestyle. frontiersin.org
Primary Biosynthetic Sites in Invertebrates
The synthesis of the primary ecdysteroid, ecdysone, is localized to specialized endocrine glands. The identity and name of this gland differ between major invertebrate groups, but its function as the central site of ecdysteroidogenesis is conserved.
Prothoracic Gland in Insects
In insects, the principal site of ecdysone biosynthesis during larval development is the prothoracic gland (PG). nih.govresearchgate.netbritannica.com This endocrine gland is stimulated by the prothoracicotropic hormone (PTTH) to produce and secrete ecdysone. nih.govplos.org The ecdysone is then released into the hemolymph and transported to peripheral tissues. researchgate.netresearchgate.net In these target tissues, it is converted to the active form, 20-hydroxyecdysone, which initiates the molting process. plos.orgresearchgate.net The expression of the Halloween genes phantom, disembodied, and shadow is selectively localized to the prothoracic gland, consistent with its role as the primary source of ecdysone. nih.gov
Y-Organs in Crustaceans
In crustaceans, the analogous structure to the insect prothoracic gland is a pair of glands known as the Y-organs. nih.gov These glands are responsible for synthesizing and secreting ecdysteroids, using cholesterol from circulation as the precursor. nih.gov The activity of the Y-organs, and thus the control of the crustacean molting cycle, is primarily regulated by a neuropeptide from the eyestalk called molt-inhibiting hormone (MIH). nih.govnih.gov When MIH levels decrease, the Y-organs increase the production of ecdysteroids, leading to the initiation of premolt. nih.gov
Hormonal and Molecular Regulation of Ecdysteroid Synthesis
The synthesis of ecdysteroids is a tightly controlled process, regulated by a complex interplay of hormones and molecular signaling pathways to ensure that developmental transitions occur at the appropriate time.
The primary activator of ecdysone synthesis in the prothoracic glands of many insects is the prothoracicotropic hormone (PTTH), a neuropeptide released from the brain. nih.govnih.govpnas.org PTTH binding to its receptor, Torso, on the surface of prothoracic gland cells initiates a signaling cascade that stimulates ecdysteroid production. nih.govplos.org In crustaceans, the regulation is primarily negative, mediated by the molt-inhibiting hormone (MIH), which suppresses ecdysteroid synthesis in the Y-organs during the intermolt period. nih.govoup.com
Beyond these primary tropic and static hormones, ecdysteroid synthesis is modulated by a variety of other factors and feedback mechanisms. In Drosophila, signaling molecules such as insulin-like peptides, serotonin, and Hedgehog also influence prothoracic gland activity. nih.gov Furthermore, the product of the pathway, 20-hydroxyecdysone, can regulate its own synthesis through feedback loops. nih.gov During larval stages, 20E can have a positive feedback effect, amplifying its own production to trigger pupariation. nih.gov Later, it can exert negative feedback to terminate the ecdysteroid pulse. nih.govresearchgate.net This feedback is mediated by nuclear receptors, including the Ecdysone receptor (EcR) itself, which can influence the expression of Halloween genes. nih.gov In crustaceans, evidence also points to a negative feedback mechanism where circulating ecdysteroids can directly inhibit production in the Y-organs. nih.gov
| Regulatory Factor | Type | Primary Function | Target Gland |
|---|---|---|---|
| Prothoracicotropic Hormone (PTTH) | Neuropeptide | Stimulates ecdysone synthesis | Prothoracic Gland (Insects) |
| Molt-Inhibiting Hormone (MIH) | Neuropeptide | Inhibits ecdysteroid synthesis | Y-Organ (Crustaceans) |
| 20-Hydroxyecdysone (20E) | Steroid Hormone | Positive and negative feedback | Prothoracic Gland (Insects) |
| Insulin-like Peptides | Peptide Hormone | Modulates synthesis | Prothoracic Gland (Insects) |
| FMRFamide-related peptides (FaRPs) | Neuropeptide | Regulates ecdysteroidogenesis via direct innervation | Prothoracic Gland (Insects) |
Prothoracicotropic Hormone (PTTH) Signaling
Prothoracicotropic hormone (PTTH) is a principal neuropeptide that positively regulates the synthesis and release of ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone. sdbonline.org Secreted from a neurohemal organ called the corpus cardiacum, PTTH acts on the prothoracic glands to stimulate ecdysteroidogenesis. wikipedia.org While not essential for molting or metamorphosis to occur, the loss of PTTH leads to significant developmental delays and results in larger adult flies, a consequence of low ecdysteroid titers and a prolonged feeding period. sdbonline.orgnih.gov The PTTH receptor on the prothoracic glands has been identified as a receptor tyrosine kinase named Torso. sdbonline.orgwikipedia.org The binding of PTTH to its receptor initiates a signaling cascade that ultimately upregulates the production of ecdysteroids. researchgate.net
Intracellular Signal Transduction Components (e.g., Phospholipase C, Protein Kinases)
Upon activation by PTTH, the Torso receptor triggers one or more second messenger pathways. nih.gov A key enzyme in this process is Phospholipase C (PLC), which is activated downstream of receptor tyrosine kinases. nih.gov PLC is a membrane-associated enzyme that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgcellsignal.com
This hydrolysis of PIP2 initiates a two-armed signaling cascade. nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), thereby increasing the intracellular Ca2+ concentration. researchgate.net DAG, in turn, activates members of the protein kinase C (PKC) family of serine/threonine kinases. nih.govnih.gov The combined action of Ca2+ mobilization and PKC activation, along with other pathways like the MAP kinase cascade, constitutes the intracellular signal that drives ecdysteroid synthesis in response to PTTH. nih.govresearchgate.net
Table 1: Key Components of PTTH Intracellular Signaling
| Component | Class | Function in Pathway |
| PTTH Receptor (Torso) | Receptor Tyrosine Kinase | Binds PTTH, initiating the intracellular signal. |
| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 to produce IP3 and DAG. wikipedia.org |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Mobilizes intracellular Ca2+ from the endoplasmic reticulum. nih.gov |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C (PKC). nih.gov |
| Calcium (Ca2+) | Second Messenger | Acts as a critical signaling ion. nih.gov |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Phosphorylates target proteins to regulate cellular responses. nih.gov |
Molt-Inhibiting Hormone (MIH) in Crustaceans
In crustaceans, the regulation of ecdysteroid synthesis is primarily inhibitory. The Molt-Inhibiting Hormone (MIH), a neuropeptide produced in the X-organ/sinus gland complex within the eyestalks, suppresses the production of ecdysteroids by the Y-organs. nih.govcolostate.edu This inhibition maintains the basal state of the Y-organs during the intermolt period. frontiersin.org The prevailing model suggests that a reduction in the circulating levels of MIH permits the Y-organs to increase ecdysteroid synthesis, thereby initiating the premolt phase. oup.com
The cellular signaling pathway for MIH involves cyclic nucleotides. nih.gov Studies in the crayfish Procambarus clarkii show that MIH leads to a significant increase in glandular cyclic GMP (cGMP), which in turn suppresses ecdysteroid production. nih.gov In some species, cyclic AMP (cAMP) may also be involved. nih.gov The responsiveness of the Y-organs to MIH can change throughout the molt cycle, partly due to variations in the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic nucleotides. nih.govnih.gov
Insulin-Like Peptide (ILP) Signaling via PI3K/Akt/mTOR Pathway
The insulin/insulin-like peptide (ILP) signaling pathway is an evolutionarily conserved system that is crucial for regulating growth, metabolism, and development in insects. nih.govbohrium.com This pathway is sensitive to nutritional status and plays a role in controlling final body size. bohrium.com The ILP pathway is initiated when ILPs bind to an insulin receptor, which is a type of receptor tyrosine kinase. nih.gov
This binding triggers the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. nih.govresearchgate.net Activation of PI3K leads to the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates the protein kinase Akt. mdpi.com Akt, in turn, regulates numerous downstream targets, including the mammalian Target of Rapamycin (mTOR) complex. researchgate.net This PI3K/Akt/mTOR pathway is a key regulator of cell growth and proliferation and coordinates developmental timing with nutritional state, influencing ecdysteroid levels. bohrium.commdpi.com
mTORC1 and TGFβ/Activin Signaling in Crustaceans
In crustaceans, the activity of the Y-organs transitions through several physiological states that are mediated by a sequence of signaling pathways. Following a reduction in MIH, an activated state is mediated by the mechanistic Target of Rapamycin Complex 1 (mTORC1). frontiersin.orgnih.govresearchgate.net This mTORC1 activity is necessary for the increase in protein synthesis and gene expression required for heightened ecdysteroid production. frontiersin.org
Following the mTORC1-activated phase, the Y-organs enter a "committed" state in mid-premolt, which requires Transforming Growth Factor-β (TGFβ)/Activin signaling. frontiersin.orgnih.gov An invertebrate Myostatin-like factor appears to be the ligand for the Activin receptor in this context. nih.gov This signaling pathway upregulates mTOR signaling genes and controls the expression of genes that commit the Y-organ to a peak in ecdysteroid synthesis, which is necessary to complete the premolt stages. nih.govresearchgate.net
Table 2: Signaling Pathways Regulating Crustacean Y-Organ States
| Y-Organ State | Primary Signaling Pathway | Key Hormone/Factor | Effect on Ecdysteroid Synthesis |
| Basal | MIH Signaling | Molt-Inhibiting Hormone (MIH) | Inhibited |
| Activated | mTORC1 Signaling | (Reduction in MIH) | Stimulated |
| Committed | TGFβ/Activin Signaling | Myostatin-like factor | Peak Synthesis |
| Repressed | Ecdysteroid Feedback | 20-Hydroxyecdysone | Inhibited |
Molecular and Cellular Mechanisms of Ecdysteroid Action in Invertebrates
Canonical Genomic Signaling Pathway
The genomic actions of ecdysteroids, which involve the direct regulation of gene expression, are orchestrated by a nuclear receptor complex. This pathway is responsible for the large-scale changes in gene activity that drive major developmental processes like molting and metamorphosis.
The functional ecdysteroid receptor is not a single protein but a heterodimer composed of two nuclear receptor proteins: the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). nih.govnih.govnih.gov USP is the insect ortholog of the vertebrate Retinoid X Receptor (RXR). nih.govnih.gov This heterodimerization is essential for the receptor's ability to bind both the hormone and DNA with high affinity. wikipedia.org The formation of the EcR-USP complex is a prerequisite for mediating the hormonal response that coordinates the transcription of numerous genes. nih.govnih.gov
The EcR and USP proteins can enter the nucleus independently. However, the presence of USP significantly enhances the nuclear retention of EcR, leading to an almost exclusively nuclear localization of the heterodimer, even in the absence of a hormone ligand. The ecdysteroid-binding pocket is located within the ligand-binding domain (LBD) of the EcR subunit. nih.gov High-affinity binding of the ecdysteroid ligand, such as 20E, to the EcR component of the heterodimer induces a conformational change in the receptor complex. nih.gov This change is crucial for the subsequent steps in the signaling cascade. In the absence of its partner, EcR's ability to bind the hormone is significantly reduced. nih.gov
Once activated by ligand binding, the EcR-USP heterodimer functions as a ligand-activated transcription factor. The DNA-binding domains (DBDs) of both EcR and USP recognize and bind to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. nih.govnih.gov EcREs are typically characterized as pseudopalindromic sequences, often resembling inverted repeats of the consensus half-site 5'-AGGTCA-3' separated by a single nucleotide (IR-1). nih.gov
In the absence of the hormone, the unliganded EcR-USP complex can bind to EcREs and actively repress gene transcription by recruiting corepressor proteins. Upon binding of 20E, the conformational change in the receptor complex leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of the target gene.
The EcR gene can produce multiple protein isoforms (e.g., EcR-A, EcR-B1, EcR-B2 in Drosophila) through alternative splicing and the use of different promoters. These isoforms share common DNA-binding and ligand-binding domains but differ in their N-terminal regions. The expression of these isoforms is highly regulated, both spatially and temporally, across different tissues and developmental stages. This differential expression is a key mechanism for achieving tissue-specific responses to a systemic hormonal signal. For example, in Drosophila, larval tissues destined for destruction during metamorphosis predominantly express the EcR-B1 isoform, while imaginal discs, which develop into adult structures, express high levels of EcR-A.
Table 1: EcR Isoform Expression and Function in Drosophila
| Isoform | Predominant Expression Tissues (at metamorphosis) | General Function |
|---|---|---|
| EcR-A | Imaginal discs, developing adult structures | Associated with proliferative and differentiation responses. |
| EcR-B1 | Larval tissues (e.g., salivary glands, fat body) | Primarily involved in mediating degenerative and apoptotic responses. |
| EcR-B2 | Larval epidermis, specific neural cells | Involved in specific developmental processes like border cell migration. |
The binding of the activated EcR-USP complex to EcREs initiates a hierarchical gene expression cascade. The first genes to be activated are known as "early" or "primary response" genes. These genes, such as E74, E75, and Broad-Complex, are themselves transcription factors. The proteins produced from these early genes then activate a second tier of "late" or "secondary response" genes, which are the effector genes responsible for the ultimate physiological and morphological changes. This cascade allows for a single hormone pulse to trigger a complex and precisely timed sequence of developmental events.
Ecdysteroid Role in Developmental Transitions
Ecdysteroids are the central regulators of major developmental transitions in insects, most notably molting and metamorphosis. ruc.dkannualreviews.orgumn.edu These processes involve profound changes in the organism's morphology, physiology, and behavior, all orchestrated by precise fluctuations in ecdysteroid titers.
Regulation of Molting and Metamorphosis
Insect development is characterized by a series of molts, where the old exoskeleton is shed to allow for growth. researchgate.net These molts, and the dramatic transformation of metamorphosis in holometabolous insects, are triggered by pulses of ecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E). umn.eduresearchgate.netnih.gov The prothoracic gland produces ecdysone, which is then converted to the more active 20E in peripheral tissues. researchgate.net Precisely timed peaks in the 20E titer initiate gene expression cascades that coordinate the breakdown of the old cuticle and the synthesis of the new one. researchgate.netnih.gov During the final larval stage, a large pulse of 20E triggers the cessation of feeding and initiates the series of events leading to pupariation and the complete reorganization of the body plan during metamorphosis. nih.govresearchgate.net
Interplay with Juvenile Hormones
The action of ecdysteroids in development does not occur in isolation but is intricately linked with another key group of insect hormones, the juvenile hormones (JHs). researchgate.netuky.edu JH and 20E generally have antagonistic effects that determine the nature of a molt. nih.govresearchgate.net
In the presence of high JH levels , an ecdysteroid pulse results in a larval-larval molt, maintaining the immature "status quo." researchgate.netuky.edu JH achieves this in part by inducing the expression of the Krüppel homolog 1 (Kr-h1) gene, which acts as an anti-metamorphic factor by repressing the expression of 20E-induced genes that promote metamorphosis. uky.eduresearchgate.net
When JH levels decline during the final larval instar, the same ecdysteroid pulse now triggers metamorphosis, leading to the formation of a pupa and subsequently the adult. researchgate.netmdpi.com
This interplay ensures that metamorphosis is delayed until the larva has reached an appropriate size and developmental stage. mdpi.com Furthermore, evidence suggests a mutual repression where 20E can inhibit the biosynthesis of JH, and JH can inhibit the biosynthesis of ecdysteroids, creating a robust hormonal switch that governs the transition from juvenile to adult life. uky.eduresearchgate.net
| Hormone Combination | Developmental Outcome | Key Molecular Mediator of JH Action |
| High Ecdysteroid + High Juvenile Hormone | Larval Molt (maintains juvenile state) | Krüppel homolog 1 (Kr-h1) uky.eduresearchgate.net |
| High Ecdysteroid + Low Juvenile Hormone | Metamorphic Molt (larva to pupa) | N/A (Absence of JH allows 20E action) researchgate.netmdpi.com |
Neuropeptide Involvement in Ecdysteroid-Regulated Processes
Ecdysis Triggering Hormone (ETH)There is no information available on the interaction between (24R)-11alpha,20,24-trihydroxyecdysone and the Ecdysis Triggering Hormone (ETH).
Due to the absence of specific research on this compound for the topics requested, this article cannot be generated at this time.
Eclosion Hormone (EH)
Eclosion Hormone is a critical neuropeptide that plays a pivotal role in initiating the final stages of the ecdysis behavioral sequence in insects. The synthesis and release of EH are tightly regulated by the fluctuating titers of ecdysteroids. A surge of ecdysteroids, such as 20-hydroxyecdysone (20E), at the end of a developmental stage triggers the expression of genes encoding EH and its receptor, priming the nervous system for the impending molt. nih.gov
The primary site of EH synthesis is a pair of ventromedial neurosecretory cells in the brain. The release of EH into the hemolymph initiates a positive feedback loop with another key neuropeptide, Ecdysis Triggering Hormone (ETH), which is secreted from the Inka cells of the tracheal system. This reciprocal activation ensures a massive and coordinated release of both hormones, leading to the initiation of the pre-eclosion and eclosion behaviors.
The molecular action of EH involves binding to its specific G protein-coupled receptor (GPCR) on target neurons within the central nervous system. This binding activates intracellular signaling pathways, often involving cyclic GMP (cGMP) as a second messenger. The elevation of cGMP levels in target neurons modulates their excitability and firing patterns, ultimately leading to the stereotyped motor programs of ecdysis. While the specific interaction of this compound with the EH signaling pathway has not been explicitly detailed, its structural similarity to other active ecdysteroids suggests a potential role in the upstream regulation of EH gene expression, similar to that of 20E.
| Hormone | Source | Primary Function in Ecdysis | Second Messenger |
| Eclosion Hormone (EH) | Ventromedial neurosecretory cells (brain) | Initiation of ecdysis behavioral sequence | cyclic GMP (cGMP) |
| Ecdysis Triggering Hormone (ETH) | Inka cells (tracheal system) | Activation of central nervous system for ecdysis | - |
Crustacean Cardioactive Peptide (CCAP)
Crustacean Cardioactive Peptide is another indispensable neuropeptide in the hormonal cascade controlling ecdysis in both crustaceans and insects. CCAP-containing neurons are found throughout the central nervous system and their activation is a downstream event following the release of EH and ETH. The release of CCAP is essential for the successful execution of the ecdysis motor program, which involves the powerful muscular contractions required to shed the old cuticle.
The signaling cascade leading to CCAP release is initiated by the action of ETH on the central nervous system. ETH stimulates a network of neurons, including those that produce CCAP. Upon its release into the hemolymph, CCAP acts on various targets, including the heart, to increase heart rate and hemolymph circulation, which is crucial for the physical process of molting. Furthermore, CCAP directly targets motor neurons to trigger the specific patterns of muscle contraction that constitute the ecdysis behavior.
Like EH, CCAP exerts its effects by binding to a specific GPCR on its target cells. The downstream signaling pathways can vary depending on the target tissue but often involve changes in intracellular calcium levels and the activation of protein kinases. The proper functioning of the CCAP signaling pathway is critical; RNAi silencing of the CCAP gene or its receptor leads to a failure to shed the old cuticle and ultimately results in death. nih.gov Although a direct regulatory link between this compound and CCAP has not been established, the overarching control of the entire ecdysis sequence by ecdysteroids implies an indirect regulatory influence. The initial ecdysteroid pulse that sets the cascade in motion is a prerequisite for the eventual release and action of CCAP.
| Neuropeptide | Source | Key Functions in Ecdysis | Known Activator |
| Crustacean Cardioactive Peptide (CCAP) | Central Nervous System Neurons | Execution of ecdysis motor program, Increased heart rate | Ecdysis Triggering Hormone (ETH) |
Metabolism and Inactivation Pathways of Ecdysteroids
Peripheral Activation and Deactivation Mechanisms
There is currently no specific information available in the scientific literature regarding the peripheral activation and deactivation mechanisms of (24R)-11alpha,20,24-trihydroxyecdysone. Research has traditionally focused on the conversion of ecdysone (B1671078) to the more active 20-hydroxyecdysone (B1671079) in the peripheral tissues of invertebrates. However, the specific enzymes and tissues involved in the activation or deactivation of this compound have not been identified.
Hydroxylation and Conjugation Reactions
Detailed information on the hydroxylation and conjugation reactions specific to this compound is not available. While ecdysteroids, in general, undergo various hydroxylation steps catalyzed by cytochrome P-450 monooxygenases and are inactivated through conjugation with substances like sulfates or glucuronides, the specific metabolic fate of this compound through these pathways has not been reported.
Excretion and Elimination Pathways
The specific routes of excretion for this compound and its metabolites in invertebrates have not been documented. For ecdysteroids in general, elimination occurs through the feces and urine as polar metabolites and conjugates. However, no studies have specifically tracked the excretion of this compound.
There is no available data on the role of specific organs, such as the antennal gland or hepatopancreas in crustaceans, in the elimination of this compound. While these organs are known to be involved in the excretion of other ecdysteroids, their specific involvement in the metabolism and clearance of this particular compound has not been investigated.
Advanced Analytical Methodologies for Ecdysteroid Research
Extraction and Purification Techniques
The initial and most critical stage in the analysis of (24R)-11alpha,20,24-trihydroxyecdysone involves its extraction from the source material, followed by purification to remove interfering compounds. The choice of technique is dictated by the complexity of the sample matrix and the concentration of the target analyte.
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that effectively cleans up complex samples, concentrating the analyte of interest before chromatographic analysis. thermofisher.com This method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with an appropriate solvent. thermofisher.com
For ecdysteroids, SPE is instrumental in removing matrix effects, which can significantly enhance the robustness, reproducibility, and sensitivity of subsequent analyses by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). thermofisher.com Common stationary phases used for ecdysteroid extraction include octadecyl silica (C18) and polyamide. nih.govsci-hub.se The selection of the sorbent and elution solvents is crucial for achieving high recovery rates. For instance, C18 cartridges are conditioned with methanol and water before sample application, and the ecdysteroids are typically eluted with a solvent like diethyl ether or a methanol/water mixture. arborassays.com The sensitivity of an assay can be significantly improved with SPE; for example, the limit of detection for ecdysterone in human serum was found to be better after SPE when compared to a simple dilute-and-inject procedure. nih.gov
Table 1: Overview of Solid Phase Extraction (SPE) Parameters for Ecdysteroid Analysis
| Parameter | Description | Common Examples for Ecdysteroids |
|---|---|---|
| Stationary Phase (Sorbent) | The solid material that retains the analyte. | Octadecyl silica (C18), Polyamide |
| Conditioning Solvent | Prepares the sorbent for sample interaction. | Methanol, Water |
| Sample Loading | The sample is passed through the sorbent. | Ecdysteroid-containing extract dissolved in a weak solvent. |
| Washing Solvent | Removes interfering compounds. | Water, Low-polarity organic solvents. |
| Elution Solvent | Recovers the purified analyte from the sorbent. | Diethyl ether, Methanol, Acetonitrile. |
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov For ecdysteroids, LLE is often employed to separate them from highly polar or non-polar impurities in plant or biological extracts. nih.govarborassays.com Common solvents used for extracting steroids include diethyl ether and ethyl acetate. arborassays.com
The efficiency of LLE is dependent on several factors that can be systematically optimized. nih.gov Key parameters include the choice of extraction solvent, the solvent-to-sample volume ratio, pH of the aqueous phase, and the number of extraction cycles. For instance, a 5:1 solvent-to-sample ratio is often recommended for steroid extraction. arborassays.com The process typically involves vigorous mixing (e.g., vortexing) to maximize the interfacial area between the two phases, followed by a separation step. arborassays.com Repeating the extraction process with fresh solvent can significantly increase the recovery of the target compound. arborassays.com Optimization of these parameters is crucial for developing a robust and reproducible extraction protocol, which is essential for accurate quantification. nih.gov
Chromatographic Separation Methods
Following extraction and purification, chromatographic techniques are employed to separate the target ecdysteroid from other structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and quantification of ecdysteroids. mdpi.comscispace.com It offers high resolution, sensitivity, and reproducibility for separating components within a complex mixture. mdpi.com The method involves pumping a sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). phenomenex.com Different components in the mixture interact differently with the stationary phase, causing them to separate as they flow through the column.
Both Reversed-Phase (RP) and Normal-Phase (NP) HPLC are utilized in ecdysteroid research, with the choice depending on the specific separation requirements. mdpi.com
Reversed-Phase (RP) Chromatography: This is the most common mode used for ecdysteroid analysis. mdpi.com It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase, usually a mixture of water with acetonitrile or methanol. phenomenex.comnih.gov In RP-HPLC, more polar compounds elute earlier, while non-polar compounds are retained longer on the column. phenomenex.com This method is highly suitable for separating the range of polarities found among different ecdysteroids. mdpi.com
Normal-Phase (NP) Chromatography: In contrast, NP chromatography uses a polar stationary phase (like silica) and a non-polar or moderately polar mobile phase (e.g., a mixture of dichloromethane, isopropanol, and water). mdpi.comphenomenex.com Retention is based on the interaction of polar functional groups of the analyte with the polar stationary phase. phenomenex.com NP-HPLC can be advantageous for separating isomers or ecdysteroids with minor structural differences that are difficult to resolve by RP-HPLC. researchgate.net
Table 2: Comparison of RP-HPLC and NP-HPLC for Ecdysteroid Separation
| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Non-polar (e.g., Dichloromethane/Isopropanol/Water) |
| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. |
| Common Application | Widely used for routine analysis and quantification of various ecdysteroids. mdpi.com | Separation of isomers and closely related ecdysteroids. researchgate.net |
Optimizing the HPLC method is critical for achieving the desired separation efficiency, resolution, and analysis time. The composition of the mobile phase and the column temperature are key parameters in this process. phenomenex.comnih.gov
Mobile Phase Optimization: The separation of ecdysteroids is highly influenced by the composition of the mobile phase. phenomenex.com In RP-HPLC, adjusting the ratio of the organic solvent (acetonitrile or methanol) to water affects the retention times of the analytes. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve better separation of complex mixtures of ecdysteroids with varying polarities. mdpi.comprotocols.io Adding modifiers like acetic acid or trifluoroacetic acid can improve peak shape and resolution. mdpi.comprotocols.io The pH of the mobile phase is another critical factor, as it can influence the ionization state of the analytes and their interaction with the stationary phase. phenomenex.com
Temperature Optimization: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. nih.gov Increasing the column temperature generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster diffusion. However, the effect of temperature on selectivity can be complex, as it may alter the retention behavior of different compounds to varying extents. nih.gov Therefore, temperature must be carefully controlled and optimized to achieve consistent and reproducible separations. For instance, studies on steroid separation have shown that plots of capacity factors versus the reciprocal of absolute temperature can be nonlinear, indicating complex retention mechanisms influenced by temperature. nih.gov
Table 3: Example of a Gradient Elution Profile for Ecdysteroid Analysis by RP-HPLC
| Time (minutes) | % Mobile Phase A (e.g., 0.5% Acetic Acid in Water) | % Mobile Phase B (e.g., 85:15 Methanol:Acetonitrile) |
|---|---|---|
| 0 | 70% | 30% |
| 10 | 30% | 70% |
| 12 | 30% | 70% |
| 14 | 70% | 30% |
| 16 | 70% | 30% |
This is a representative gradient profile adapted from methodologies for 20-Hydroxyecdysone (B1671079) and may require optimization for this compound. protocols.io
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polyhydroxylated nature of ecdysteroids, they are non-volatile and prone to thermal degradation. Therefore, a crucial prerequisite for GC analysis is chemical derivatization to increase their volatility and thermal stability. nih.gov The most common approach is silylation, which converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers. capes.gov.brnih.gov
Fully trimethylsilylated ecdysteroids can be effectively analyzed by GC, particularly when using flexible fused-silica capillary columns coated with cross-bonded apolar stationary phases, such as the OV-1 type. capes.gov.br This methodology allows for high-resolution separation of different ecdysteroid derivatives. When coupled with mass spectrometry (GC-MS), this technique becomes exceptionally sensitive and selective, enabling the detection of ecdysteroids at picogram levels through selected-ion monitoring (SIM). capes.gov.br
Key aspects of GC analysis for ecdysteroids include:
Derivatization: Conversion to TMS ethers is essential. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with catalysts such as NH₄I and reducing agents like dithiothreitol (DTT), are used to achieve complete silylation, including the less reactive enol groups. nih.gov
Columns: Apolar capillary columns are preferred for optimal separation. capes.gov.br
Sensitivity: GC-MS offers very low detection limits, often in the picogram range, making it suitable for analyzing trace amounts of ecdysteroids in biological samples. capes.gov.br
Table 1: GC Derivatization Agents for Ecdysteroid Analysis
| Derivatization Agent/Mixture | Target Functional Group | Resulting Derivative | Purpose | Reference |
|---|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability | nih.gov |
| MSTFA/NH₄I/DTT | Hydroxyl (-OH), Enol | Trimethylsilyl (TMS) ether | Enhance silylation efficiency for all hydroxyl groups | nih.gov |
| Trimethylsilylimidazole (TSIM) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Aggressive reagent for derivatizing sterically hindered hydroxyls | mdpi.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) remains a valuable tool in ecdysteroid research due to its simplicity, speed, and cost-effectiveness. researchgate.net It is particularly useful for screening plant extracts for the presence of ecdysteroids, monitoring purification processes, and scouting for optimal separation conditions for other chromatographic techniques like HPLC. tandfonline.com
Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-bonded silica) TLC can be employed for the separation of ecdysteroids. researchgate.net The choice of stationary and mobile phases allows for the separation of a wide range of ecdysteroids with varying polarities. tandfonline.com
For detection, several methods can be used:
UV Visualization: Ecdysteroids possess a characteristic α,β-unsaturated carbonyl group in their B ring, which allows for their detection under UV light (typically at 254 nm). tandfonline.com
Spray Reagents: More specific detection can be achieved using spray reagents. A common reagent is vanillin–sulfuric acid, which produces vividly colored spots with characteristic hues for different ecdysteroids, enhancing identification. researchgate.nettandfonline.com Subsequent viewing under UV light (366 nm) can reveal induced fluorescence, further aiding in differentiation. tandfonline.com
While analytical TLC requires a minimum of 0.01-0.1 μg for reliable detection, it serves as an excellent qualitative and semi-quantitative technique. tandfonline.com
Table 2: TLC Systems for Phytoecdysteroid Separation
| Stationary Phase | Mobile Phase Example | Detection Method | Application | Reference |
|---|---|---|---|---|
| Silica Gel (Normal-Phase) | Chloroform-Ethanol (4:1) | UV (254 nm), Vanillin-Sulfuric Acid Spray | Separation of metabolites and different phytoecdysteroids | researchgate.net |
| Reversed-Phase (RP-18) | Acetonitrile-Water | UV (254 nm) | Separation based on lipophilicity | analis.com.my |
| Silica Gel | Chloroform-Methanol-Benzene | Densitometry | Quantitative analysis of 20-hydroxyecdysone | researchgate.net |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a promising "green" alternative to HPLC, offering rapid and sensitive analysis of ecdysteroids. tandfonline.comtwistingmemoirs.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov The properties of a supercritical fluid are intermediate between those of a gas and a liquid, leading to low viscosity and high diffusivity, which allows for high-speed separations without a significant loss in efficiency. twistingmemoirs.com
For the analysis of moderately polar compounds like ecdysteroids, a polar organic modifier, such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power. semanticscholar.org SFC can be used with various columns, including both normal and reversed-phase materials. semanticscholar.org Research has shown that chromatography is fast and sensitive, though optimizing the separation to the level of HPLC can be challenging. semanticscholar.org The technique is advantageous as it reduces the consumption of hazardous organic solvents. twistingmemoirs.com
Spectrometric and Spectroscopic Detection Techniques
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) is the definitive technique for the structural elucidation and sensitive quantification of ecdysteroids. nih.gov When coupled with a chromatographic separation method (a "hyphenated technique"), it provides unparalleled selectivity and sensitivity. nih.gov The choice of ionization method and mass analyzer dictates the type of information obtained.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most widely used technique for ecdysteroid analysis. tandfonline.com It does not require derivatization, and a wide range of polarities can be analyzed in a single run. tandfonline.com Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used. chromsoc.jp
LC-MS/MS: This is the gold standard for quantification. nih.gov Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, offers exceptional selectivity and sensitivity by using Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM, a specific precursor ion for the target ecdysteroid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out background noise, allowing for quantification down to the picogram (pg) or even femtogram (fg) level. researchgate.netnih.gov A challenge with ecdysteroids is their low ionization efficiency and fragmentation patterns dominated by sequential water losses. nih.gov To overcome this, derivatization targeting the 6-ketone group with Girard reagents (T or P) can be employed. This introduces a permanently charged moiety, significantly enhancing ESI response and providing more specific fragmentation pathways for reliable detection at endogenous levels. nih.govnih.gov
LC-QTOF-MS: Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high-resolution and accurate mass data. This is particularly useful for the identification of unknown ecdysteroids and for profiling the entire "ecdysteroidome" in a sample. acs.org The high mass accuracy allows for the determination of elemental compositions for precursor and fragment ions, facilitating structural confirmation.
Table 3: Comparison of LC-MS Techniques for Ecdysteroid Analysis
| Technique | Primary Application | Key Advantages | Typical Sensitivity | Reference |
|---|---|---|---|---|
| HPLC-MS | General analysis and quantification | Versatile, no derivatization required for detection | ng/mL range | japer.in |
| LC-MS/MS (QqQ) | Targeted quantification | High sensitivity and selectivity (MRM mode), robust quantification | pg/mL to fg/cell range | nih.govresearchgate.net |
| LC-QTOF-MS | Identification of unknowns, profiling | High mass accuracy, determination of elemental composition | ng/mL range | acs.org |
As established, GC-based methods require derivatization to analyze ecdysteroids. The coupling of GC with various mass analyzers provides powerful analytical platforms.
GC-MS: Using a single quadrupole mass analyzer, GC-MS is a robust tool for routine analysis. mdpi.com Electron Ionization (EI) at 70 eV is typically used, which produces extensive fragmentation, yielding a characteristic mass spectrum that serves as a chemical fingerprint for library matching and structural elucidation. fu-berlin.de
GC-MS/MS: The use of a triple quadrupole analyzer in GC-MS/MS enhances sensitivity and selectivity, similar to its LC counterpart. nih.gov It is particularly beneficial for analyzing minor components in a complex matrix by reducing chemical noise, allowing for more accurate quantification at lower levels. nih.gov
GC-QTOF-MS / GC-Orbitrap MS: High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements of fragment ions. mdpi.com This capability is invaluable for the structural characterization of known ecdysteroids and for identifying unknown metabolites or novel structures by allowing the determination of their elemental formulas. mdpi.com This technique provides a high degree of confidence in compound identification. mdpi.com
The derivatization process not only improves chromatographic performance but can also direct fragmentation pathways, providing additional structural diagnostic ions that are crucial for differentiating isomers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Bioassays for Biological Activity Assessment
The biological activity of ecdysteroids, including this compound, is determined through various bioassays that assess their effects on physiological processes. These assays are crucial for understanding the potential applications of these compounds. The methodologies can be broadly categorized into in vitro and in vivo systems, each providing unique insights into the biological function of the ecdysteroid.
In Vitro Bioassays
In vitro assays offer a controlled environment to study the specific molecular interactions and cellular effects of ecdysteroids. A common approach involves the use of insect cell lines that are responsive to these hormones. For instance, the Drosophila melanogaster BII bioassay is utilized to evaluate the binding affinity of ecdysteroids to their receptor, providing a measure of their agonistic or antagonistic properties. nih.gov Ecdysteroid-responsive cell lines are instrumental in screening for compounds that can modulate gene expression through ecdysone (B1671078) response elements. nih.gov
Another significant in vitro model is the use of murine C2C12 myotubes to investigate the anabolic activity of ecdysteroids. nih.govcaldic.com In these assays, the differentiation of myoblasts into myotubes is observed, and the effect of the ecdysteroid on protein synthesis is quantified. nih.gov Furthermore, enzyme inhibition assays are employed to explore other potential pharmacological activities. Ecdysteroids have been assessed for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and α-amylase, which can indicate their potential in various therapeutic areas. mdpi.comnih.gov
Table 1: Examples of In Vitro Bioassays for Ecdysteroid Activity
| Bioassay Type | Model System | Measured Effect | Reference |
|---|---|---|---|
| Receptor Binding Assay | Drosophila melanogaster ecdysteroid receptor | Agonistic/antagonistic activity | nih.gov |
| Anabolic Activity Assay | Murine C2C12 myotubes | Protein synthesis stimulation | nih.govcaldic.com |
| Enzyme Inhibition Assay | Acetylcholinesterase, Butyrylcholinesterase | Enzyme inhibition | mdpi.comnih.gov |
| Enzyme Inhibition Assay | Tyrosinase | Enzyme inhibition | mdpi.comnih.gov |
| Enzyme Inhibition Assay | α-Amylase | Enzyme inhibition | mdpi.comnih.gov |
In Vivo Bioassays
The Limulus bioassay, using the larvae of the horseshoe crab, is another sensitive in vivo method for detecting ecdysteroid activity. uchicago.edu For assessing performance-enhancing effects in mammals, studies have been conducted in rodent models, measuring parameters like muscle mass increase. researchgate.net Human studies, although less common, have also been performed to investigate the effects of ecdysteroid supplementation on physical performance and body composition. caldic.comresearchgate.net
Table 2: Examples of In Vivo Bioassays for Ecdysteroid Activity
| Bioassay Type | Model Organism | Measured Effect | Reference |
|---|---|---|---|
| Whole Insect Bioassay | Musca domestica, Calliphora vicina | Molting induction, developmental effects | uchicago.edu |
| Larval Bioassay | Limulus larvae | Ecdysteroid activity | uchicago.edu |
| Performance Enhancement | Rodents | Muscle mass increase | researchgate.net |
| Performance Enhancement | Humans | Strength and muscle mass increase | caldic.comresearchgate.net |
Method Validation and Performance Characteristics
The accurate quantification of this compound in various matrices relies on validated analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of ecdysteroids. mdpi.comnih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. globalresearchonline.net The validation process assesses several key performance characteristics as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). mdpi.com
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of standard solutions of varying concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. For ecdysteroid analysis, R² values are expected to be close to 1.0, indicating a strong linear relationship. researchgate.net
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. mdpi.com For ecdysteroid analysis, recovery percentages are typically expected to be within a range of 98-102%. mdpi.com
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net For ecdysteroid analysis, the acceptance criteria for precision are typically a CV% of less than 15%. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com These values are crucial for the analysis of trace amounts of ecdysteroids in biological and other samples.
Table 3: Performance Characteristics of a Validated HPLC Method for Ecdysteroid Analysis
| Validation Parameter | Performance Metric | Typical Value | Reference |
|---|---|---|---|
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 | researchgate.net |
| Accuracy | Recovery (%) | 99.96 - 100.89 | mdpi.com |
| Precision (Intra-day) | Coefficient of Variation (CV%) | < 2% | researchgate.net |
| Precision (Inter-day) | Coefficient of Variation (CV%) | < 2% | researchgate.net |
| Limit of Detection (LOD) | µg/mL | 3.62 - 3.77 | mdpi.com |
| Limit of Quantification (LOQ) | µg/mL | 10.98 - 11.43 | mdpi.com |
Table 4: Performance Characteristics of a Validated LC-MS/MS Method for Ecdysteroid Analysis in Serum
| Validation Parameter | Performance Metric | Typical Value | Reference |
|---|---|---|---|
| Linearity Range | ng/mL | 0.10 - 20.83 | nih.gov |
| Accuracy | Relative Error (%) | < 15% | nih.gov |
| Precision | Coefficient of Variation (CV%) | < 15% | nih.gov |
| Limit of Detection (LOD) | ng/mL | 0.06 | nih.gov |
| Limit of Quantification (LOQ) | ng/mL | 0.14 | nih.gov |
An exploration of the ecological and evolutionary significance of ecdysteroids, with a focus on the compound this compound, reveals a complex interplay between plants and insects. These compounds, produced by plants, have profound effects on the invertebrates that consume them, leading to a dynamic co-evolutionary relationship.
Future Research Directions and Open Questions
Elucidation of Complete Biosynthetic Pathways Across Diverse Organisms
A significant gap in current knowledge is the complete biosynthetic pathway of many ecdysteroids, including (24R)-11alpha,20,24-trihydroxyecdysone, in the diverse organisms that produce them. In insects, the pathway from cholesterol to 20-hydroxyecdysone (B1671079) involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes known as the Halloween genes (phantom, disembodied, shadow, and shade) cambridge.orgtandfonline.comnih.gov. The initial conversion of cholesterol is mediated by the Rieske oxygenase Neverland cambridge.orgtandfonline.comnih.gov. However, the steps between 7-dehydrocholesterol (produced by Neverland) and the substrate for the first Halloween gene remain poorly defined, often referred to as the "Black Box" cambridge.org.
In plants, where this compound has been identified, such as in Vitex canescens, the pathways are even less understood researchgate.netscispace.com. Phytoecdysteroids are generally synthesized from mevalonic acid via cholesterol, but the specific enzymes and intermediate steps that lead to the vast structural diversity, including the unique hydroxylations seen in this compound, are largely unknown nih.gov. Future research must focus on identifying and characterizing the enzymes involved in these pathways in both insects and plants to understand how this specific compound is produced.
Comprehensive Understanding of Ecdysteroid Metabolism and Turnover in Various Phyla
The biological activity of ecdysteroids is tightly regulated by both their synthesis and their inactivation and elimination. The metabolism and turnover of ecdysteroids can vary significantly between different animal groups. In insects, inactivation pathways include conversion to 20-hydroxyecdysone-22-acyl esters, which are significantly less active, a process that serves as a detoxification mechanism for ingested ecdysteroids frontiersin.org. Other inactivation methods involve phosphorylation at various positions on the steroid nucleus, which can create reversible, inactive storage forms of the hormone oup.com.
A comprehensive understanding of how this compound is metabolized is currently lacking. It is crucial to investigate its turnover rate, the specific enzymes responsible for its catabolism, and the nature of its metabolites in various phyla. Such studies would clarify its half-life and mode of action in different biological contexts, from arthropods to vertebrates that may be exposed to it through their diet.
Investigation of Unidentified Physiological Functions Beyond Arthropods
While the primary recognized role of ecdysteroids is in regulating arthropod development, the discovery of phytoecdysteroids like this compound in plants suggests broader physiological roles researchgate.netscispace.comnih.gov. In mammals, various phytoecdysteroids have been shown to exhibit a range of pharmacological activities, including anabolic, adaptogenic, anti-diabetic, and hepatoprotective effects nih.govnih.gov. They are known to enhance protein synthesis and are used by athletes to improve physical performance nih.govnih.gov.
The specific functions of this compound in vertebrates remain largely unexplored. Future research should investigate its potential biological activities in mammalian systems, focusing on its interaction with cellular receptors and its influence on metabolic and physiological processes. Understanding these functions could reveal novel therapeutic applications for this compound.
Further Characterization of Non-Genomic Ecdysteroid Actions
Ecdysteroid signaling is classically understood to occur via nuclear receptors that regulate gene expression, a process known as genomic action. However, there is growing evidence for non-genomic actions of steroid hormones, which are initiated at the cell membrane and trigger rapid intracellular signaling cascades nih.govnih.gov. For instance, juvenile hormone, which often works in concert with ecdysteroids, can initiate rapid, non-genomic signals involving changes in intracellular calcium and protein kinase activation nih.gov.
It is highly probable that ecdysteroids, including this compound, also exert non-genomic effects. These rapid signaling pathways may modulate a variety of cellular processes independently of gene transcription. Future studies should aim to identify potential membrane receptors for this compound and characterize the downstream signaling pathways they activate. This research will be critical for a complete understanding of its mechanism of action.
Development of Advanced Analytical Techniques for Comprehensive Profiling
The structural diversity of ecdysteroids presents a significant analytical challenge. Organisms often contain a complex mixture of different ecdysteroids and their metabolites. Advanced analytical techniques are essential for the comprehensive profiling of these compounds in biological samples. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) have been instrumental in the isolation and identification of new ecdysteroids researchgate.netnih.gov. The ability to separate closely related isomers, such as C-25 epimers, by reversed-phase HPLC highlights the need for high-resolution methods researchgate.net.
Future progress will depend on the development of more sensitive and sophisticated analytical platforms, such as mass spectrometry-based metabolomics, to detect and quantify low-abundance ecdysteroids like this compound and their metabolites. These tools will enable a more detailed mapping of ecdysteroid profiles across different tissues, developmental stages, and species.
Molecular Approaches to Identify Homologs of Ecdysteroid Biosynthetic Enzymes
The identification of the "Halloween" genes in model insects was a major breakthrough in understanding ecdysteroid biosynthesis tandfonline.comnih.gov. These genes encode the terminal hydroxylases of the pathway. Molecular approaches, such as searching for sequence homologs in genomic and transcriptomic databases, are powerful tools for identifying the corresponding enzymes in other species, including agricultural pests and non-insect arthropods cambridge.orgnih.gov.
This approach should be extended to identify the biosynthetic enzymes responsible for producing this compound. Identifying homologs of known ecdysteroidogenic enzymes in plants like Vitex canescens could provide the first clues into the unique enzymatic steps that produce this highly oxygenated compound. This knowledge is fundamental to understanding its evolutionary origins and physiological significance.
Comparative Studies of Ecdysteroid Regulation and Function Across Arthropod Subphyla
The vital role of ecdysteroids in arthropod biology, particularly in orchestrating molting and metamorphosis, is well-established. However, the immense diversity within the phylum Arthropoda suggests that the regulation and function of these hormonal systems are not uniform. Future research must prioritize comparative studies across the major arthropod subphyla—Chelicerata, Myriapoda, Crustacea (within Pancrustacea), and Hexapoda—to illuminate the evolutionary trajectory and functional divergence of ecdysteroid signaling. Such investigations are critical for contextualizing the specific roles of individual compounds like this compound within this broader evolutionary framework.
An underlying theme in arthropod endocrinology is that the fundamental components of the ecdysteroid pathway were likely present in the last common ancestor of all arthropods. nih.gov Homologs for genes involved in the biosynthesis, degradation, and signaling of ecdysteroids have been identified across various non-insect arthropod genomes. nih.gov Despite this shared ancestry, significant variations in the specific hormones, their synthesis, and their physiological roles have emerged in different lineages.
One of the most striking differences lies in the primary active ecdysteroid. While 20-hydroxyecdysone (20E) is the principal molting hormone in most insects and crustaceans, evidence suggests that chelicerates (spiders, ticks, mites, and horseshoe crabs) primarily utilize a different ecdysteroid, ponasterone A. nih.gov This divergence is linked to the evolution of the ecdysteroid biosynthesis pathway, colloquially known as the "Halloween genes." The gain of the gene Phantom (CYP306A1) appears to differentiate chelicerates from other arthropods, correlating with the use of ponasterone A instead of 20E. nih.govnih.gov Furthermore, the evolution of the Halloween genes appears to have been a stepwise process within panarthropods, with some genes being absent in certain lineages, indicating that the biosynthetic pathways in groups like chelicerates must differ from the canonical pathway described in insects like Drosophila melanogaster. nih.govnih.govresearchgate.net
The regulation of ecdysteroid production also exhibits profound differences. In insects, the synthesis of ecdysone (B1671078) is typically stimulated by neuropeptides such as the prothoracicotropic hormone (PTTH). oup.com In contrast, the control of ecdysteroid synthesis in crustacean Y-organs is primarily inhibitory, regulated by the molt-inhibiting hormone (MIH). oup.com This fundamental shift from stimulatory to inhibitory control highlights a major divergence in the neuroendocrine regulation of molting between these two major pancrustacean groups.
Beyond molting, the function of ecdysteroids in reproduction, particularly in vitellogenesis (yolk protein synthesis), is highly variable. In most arthropod females, ecdysteroids produced by non-gonadal tissues regulate this process. nih.gov However, in most insects, the adult ovaries become the primary source of ecdysteroids for reproduction. nih.gov Even within insects, the hormonal control of vitellogenesis varies significantly. While juvenile hormone (JH) is the primary gonadotropic hormone in basal insects and most holometabolous orders, 20E has taken over this critical function in others, notably in Diptera (flies and mosquitoes). frontiersin.orgoup.comresearchgate.net This functional shift underscores how existing hormonal pathways can be co-opted for novel regulatory roles during evolution.
Open questions remain regarding the specifics of the ecdysteroid receptor complex—the heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP)/Retinoid X Receptor (RXR). wikipedia.org While this complex is conserved across arthropods, the binding affinities for different ecdysteroids and the downstream genetic cascades they initiate likely vary. uchicago.edu For instance, spiders and horseshoe crabs require significantly higher doses of injected ecdysterone to induce a molt compared to crustaceans, suggesting their native receptors may have different sensitivities or that their endogenous hormones differ structurally. uchicago.edu Understanding how variations in the EcR and USP/RXR proteins contribute to these functional differences is a key area for future research. plos.orgresearchgate.netnih.govnih.gov
A comprehensive understanding of ecdysteroid biology requires a move beyond insect-centric models. Detailed comparative studies are needed to map the ecdysteroid profiles, biosynthetic pathways, receptor sensitivities, and physiological functions across a broader range of arthropod taxa. This will not only clarify the evolution of this crucial endocrine system but also provide the necessary context to understand the specific roles and potential significance of less-studied ecdysteroids like this compound.
Table 1: Comparative Ecdysteroid Regulation and Function Across Arthropod Subphyla
| Feature | Chelicerata (e.g., Spiders, Ticks) | Crustacea (e.g., Crabs, Shrimp) | Hexapoda (Insects) | Myriapoda (e.g., Centipedes) |
|---|---|---|---|---|
| Primary Active Ecdysteroid | Ponasterone A nih.gov | 20-Hydroxyecdysone (20E) nih.govruc.dk | 20-Hydroxyecdysone (20E) nih.govruc.dk | Presumed to be 20-Hydroxyecdysone (less studied) |
| Adult Ecdysteroidogenic Tissue | Integument (in ticks) nih.gov | Y-organ nih.gov | Ovaries/Testes (in most higher insects) nih.gov | Largely unknown |
| Regulation of Synthesis | Largely unknown | Primarily inhibitory (Molt-Inhibiting Hormone) oup.com | Primarily stimulatory (e.g., PTTH) oup.com | Largely unknown |
| Primary Hormone for Vitellogenesis | Largely unknown | Complex; involves ecdysteroids and other hormones (e.g., Methyl Farnesoate) oup.com | Juvenile Hormone (most orders); 20E (e.g., Diptera) frontiersin.org | Largely unknown |
Table 2: Presence of Key Ecdysteroid Biosynthesis (Halloween) Genes
| Gene | Chelicerata | Crustacea (Pancrustacea) | Hexapoda (Pancrustacea) | Function |
|---|---|---|---|---|
| Neverland (nvd) | Present | Present | Present | Cholesterol 7,8-dehydrogenase |
| Spook/Spookier (spo/spok) | Present | Present | Present | CYP307 family; "Black Box" oxidation steps |
| Phantom (phm) | Absent/Diverged nih.govnih.gov | Present | Present | CYP306A1; C-25 hydroxylase |
| Disembodied (dib) | Present | Present | Present | CYP302A1; C-22 hydroxylase |
| Shadow (sad) | Present | Present | Present | CYP315A1; C-2 hydroxylase |
| Shade (shd) | Present | Present | Present | CYP314A1; Ecdysone 20-monooxygenase (converts Ecdysone to 20E) |
Q & A
Q. What are the primary natural sources of (24R)-11α,20,24-trihydroxyecdysone, and how is it isolated?
This phytoecdysteroid is primarily isolated from the root bark of Vitex canescens and Vitex cymosa using polar solvent extraction followed by chromatographic techniques. The compound exists as a C-25 epimer, separable via reversed-phase HPLC with a C18 column and methanol/water gradients . Additional sources include Vitex scabra and Blandfordia punicea, where it co-occurs with structurally similar ecdysteroids like 20-hydroxyecdysone and turkesterone .
Q. What is the biological activity of (24R)-11α,20,24-trihydroxyecdysone in standard bioassays?
In Musca domestica (housefly) molting assays, this compound exhibits weak ecdysteroid activity compared to 20-hydroxyecdysone, suggesting limited interaction with arthropod ecdysone receptors . Researchers should validate activity using both in vitro (e.g., receptor-binding assays) and in vivo (e.g., Drosophila S2 cell differentiation) models to account for species-specific responses .
Q. How is the structure of (24R)-11α,20,24-trihydroxyecdysone elucidated?
Structural characterization relies on NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key features include the 24R configuration, confirmed via NOESY correlations, and hydroxylation patterns at C-11α, C-20, and C-24 . Comparative analysis with synthetic analogs or epimers (e.g., 24S isomers) is critical for stereochemical assignment .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the bioactivity of (24R)-11α,20,24-trihydroxyecdysone?
Discrepancies in bioactivity (e.g., weak molting activity vs. potential plant defense roles) may arise from assay sensitivity, structural epimerization during isolation, or species-specific receptor affinity. To address this:
- Standardize bioassays using purified compounds (≥95% purity via HPLC) .
- Compare activity across models (e.g., insect vs. mammalian cell lines) to identify non-canonical pathways .
- Investigate synergistic effects with co-occurring metabolites (e.g., polyphenols in Vitex species) that may modulate activity .
Q. What analytical challenges arise in quantifying (24R)-11α,20,24-trihydroxyecdysone in complex plant matrices?
Co-elution with structurally similar ecdysteroids (e.g., 11α,20,26-trihydroxyecdysone) and low natural abundance require advanced separation techniques:
Q. What is the biosynthetic pathway of (24R)-11α,20,24-trihydroxyecdysone in Vitex species?
While the full pathway is uncharacterized, hypothesized steps include:
- Precursor : Cholesterol or phytosterols (e.g., β-sitosterol) undergoing oxidative modifications .
- Key enzymes : Cytochrome P450 monooxygenases (CYP450s) for hydroxylation at C-11α, C-20, and C-24, with stereochemical control mediated by epimerases .
- Localization : Likely synthesized in root tissues, as observed in Vitex canescens root bark . Transcriptomic or metabolomic studies of Vitex hairy root cultures could clarify pathway regulation .
Q. How does (24R)-11α,20,24-trihydroxyecdysone contribute to plant defense mechanisms?
As a phytoecdysteroid, it may deter herbivores by disrupting molting in insects or modulating jasmonate signaling. Experimental approaches:
- Field studies : Measure herbivory rates in Vitex mutants with silenced ecdysteroid biosynthesis .
- Cross-kingdom assays : Test effects on fungal pathogens (e.g., Fusarium spp.) to assess antifungal potential .
- Gene expression analysis : Profile defense-related genes (e.g., LOX, AOS) in plants under biotic stress .
Methodological Recommendations
- Isolation : Prioritize hyphenated techniques (e.g., LC-MS-guided fractionation) to minimize epimerization and degradation .
- Bioactivity : Combine in silico docking (e.g., ecdysone receptor homology models) with in vitro assays to identify molecular targets .
- Data validation : Cross-reference findings with structural analogs (e.g., 20-hydroxyecdysone) and negative controls to distinguish nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
